8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol
Preparation Methods
Chemical Reactions Analysis
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
8-METHOXY-6-NITRO-4-(PROPAN-2-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be compared with other similar compounds, such as:
8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Differing in the phenyl group instead of the isopropyl group.
4-{4-nitrophenyl}-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Differing in the nitrophenyl group instead of the methoxy group
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
8-methoxy-6-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)15-12-6-4-5-11(12)13-7-10(21-3)8-14(18(19)20)16(13)17-15/h4-5,7-9,11-12,15,17H,6H2,1-3H3 |
InChI Key |
PJSSVBZCPVCAKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2CC=CC2C3=CC(=CC(=C3N1)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)C1C2CC=CC2C3=C(N1)C(=CC(=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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